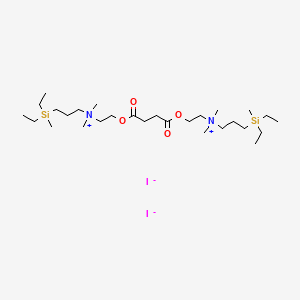

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide

Beschreibung

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including oxo, azonia, and silaheptadecan moieties

Eigenschaften

CAS-Nummer |

95521-10-1 |

|---|---|

Molekularformel |

C28H62I2N2O4Si2 |

Molekulargewicht |

800.8 g/mol |

IUPAC-Name |

3-[diethyl(methyl)silyl]propyl-[2-[4-[2-[3-[diethyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C28H62N2O4Si2.2HI/c1-11-35(9,12-2)25-15-19-29(5,6)21-23-33-27(31)17-18-28(32)34-24-22-30(7,8)20-16-26-36(10,13-3)14-4;;/h11-26H2,1-10H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

BAWOFLKFCAIERH-UHFFFAOYSA-L |

Kanonische SMILES |

CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CC)CC.[I-].[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Stepwise Synthesis

| Step | Reaction Type | Reagents & Conditions | Description |

|---|---|---|---|

| 1 | Condensation | Polyether diol + amine precursor, acid catalyst, solvent (e.g., THF), 40–60 °C | Formation of dioxa-azonia core via condensation of polyether chains and amine groups |

| 2 | Alkylation | Alkyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (acetone), reflux | Introduction of ethyl substituent at nitrogen or carbon centers |

| 3 | Oxidation | Oxidizing agent (e.g., KMnO4, H2O2), aqueous or organic solvent, controlled temperature (0–25 °C) | Conversion of hydroxyl or alkyl groups to dioxo functionalities at positions 11 and 14 |

| 4 | Silylation | Diethylmethylchlorosilane or equivalent, base (triethylamine), inert atmosphere, room temp | Attachment of diethylmethylsilyl group to propyl chain via nucleophilic substitution |

| 5 | Quaternization | Methyl iodide or diiodomethane, solvent (acetonitrile), 25–50 °C | Formation of quaternary ammonium salt, yielding the diiodide form |

Reaction Conditions and Optimization

Temperature Control: Most steps require mild temperatures (0–60 °C) to prevent decomposition and side reactions.

Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF), acetone, and acetonitrile are preferred to dissolve reactants and facilitate nucleophilic substitutions.

Catalysts and Bases: Acid catalysts aid condensation, while bases like potassium carbonate or triethylamine promote alkylation and silylation.

Purification: Intermediate products are purified by recrystallization or chromatography to ensure high purity before proceeding to subsequent steps.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Molecular Weight | Final compound | ~800.8 g/mol (varies slightly by substituents) |

| Core Structure Formation | Condensation reaction | 40–60 °C, 6–12 hours |

| Alkylation | Ethyl group introduction | Reflux in acetone, 4–8 hours |

| Oxidation | Dioxo group formation | 0–25 °C, 1–3 hours |

| Silylation | Diethylmethylsilyl attachment | Room temperature, 12–24 hours |

| Quaternization | Formation of azonia salt | 25–50 °C, 8–16 hours |

| Solvents Used | THF, acetone, acetonitrile | Polar aprotic solvents |

| Purification Methods | Recrystallization, chromatography | Multiple steps for intermediates |

Summary Table Comparing Preparation Features

| Feature | Description | Importance |

|---|---|---|

| Multi-step synthesis | Requires sequential reactions | Ensures correct functional group placement |

| Controlled temperature | Prevents decomposition | Maintains reaction specificity |

| Use of polar aprotic solvents | Enhances solubility and reaction rates | Facilitates nucleophilic substitutions |

| Quaternization to diiodide salt | Final step for active compound | Improves stability and biological activity |

| Silylation | Introduction of silicon groups | Confers unique reactivity and properties |

| Purification | Recrystallization and chromatography | Ensures high purity for research and applications |

Analyse Chemischer Reaktionen

Types of Reactions

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug delivery applications.

Industry: Utilized in the development of advanced materials and coatings

Wirkmechanismus

The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-N,N,7,7-tetramethyl-11,14-dioxo-N-[3-(triethylsilyl)propyl]-, diiodide

- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide .

Uniqueness

The uniqueness of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in various scientific fields .

Biologische Aktivität

Molecular Formula

- C : 30

- H : 66

- N : 2

- O : 4

- Si : 2

- I : 2

Molecular Weight

- Molecular Weight : 828.96 g/mol

Structural Characteristics

The compound features a dioxo structure along with azonia and silyl groups, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the azonium group can enhance the interaction with microbial membranes, potentially leading to increased permeability and cell disruption.

Toxicological Data

Acute toxicity studies have shown that the compound has an LD50 of approximately 61 mg/kg when administered intraperitoneally in rodents. This indicates a moderate level of toxicity, necessitating caution in handling and application .

| Route of Exposure | Species | Dose (mg/kg) | Toxic Effects |

|---|---|---|---|

| Intraperitoneal | Mouse | 61 | Lethal dose |

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular homeostasis.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of silyl-substituted compounds on human cancer cell lines. Results showed significant growth inhibition at concentrations as low as 10 µM, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption : The positively charged azonia group may interact with negatively charged bacterial membranes.

- Enzyme Inhibition : Dioxo functionalities can act as enzyme inhibitors, affecting metabolic pathways in target organisms.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially leading to mutagenic effects.

Potential Applications

Given its biological activity, there are several potential applications for this compound:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Therapeutics : Further exploration in oncology due to observed cytotoxicity against tumor cells.

- Chemical Probes : Utilization in biochemical research for studying membrane dynamics and cellular processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound with high purity?

- Methodology : Start with a silicon-containing precursor (e.g., diethylmethylsilylpropylamine) and employ alkylation/arylation reactions under anhydrous conditions. Use iodination agents (e.g., methyl iodide) for quaternary ammonium formation. Purify via column chromatography with silica gel and a polar solvent system (e.g., methanol/dichloromethane) to isolate the diiodide salt. Monitor reaction progress using TLC and FTIR for functional group validation .

Q. How can advanced spectroscopic techniques confirm the compound’s structure?

- Methodology : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the silaheptadecan backbone and diethylmethylsilyl groups. High-resolution mass spectrometry (HRMS) in positive ion mode can verify the molecular ion peak ([M-I]⁺) and isotopic pattern of diiodide. Compare experimental NMR shifts (e.g., δ ~3.2 ppm for N-methyl groups) with computational predictions (DFT-based NMR simulations) .

Q. What strategies ensure stability during storage given its diiodide counterions?

- Methodology : Store in amber vials under inert gas (argon) at -20°C to prevent hydrolysis of the silyl ether and oxidation of iodide. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use chelating agents (e.g., EDTA) in buffer solutions to mitigate metal-catalyzed degradation .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in catalytic applications?

- Methodology : Perform density functional theory (DFT) calculations to map transition states for sila-azonia ring opening or iodide displacement reactions. Use COMSOL Multiphysics coupled with AI-driven parameter optimization to simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. Validate predictions with in situ Raman spectroscopy during small-scale trials .

Q. What experimental designs resolve contradictions between theoretical and observed data in acidic conditions?

- Methodology : Apply a Box-Behnken design to systematically vary pH, temperature, and concentration. Use multivariate analysis (PCA or PLS) to identify dominant degradation pathways (e.g., protonation of azonia vs. silyl hydrolysis). Cross-reference with X-ray crystallography to detect structural changes (e.g., iodide dissociation) .

Q. How can the compound’s potential as a catalyst in heterocyclic synthesis be evaluated?

- Methodology : Screen catalytic activity in cycloaddition reactions (e.g., Diels-Alder) using GC-MS or LC-TOF for product quantification. Compare turnover frequencies (TOF) with control catalysts (e.g., quaternary ammonium salts without silicon). Investigate mechanistic pathways via trapping experiments (e.g., radical scavengers) or isotopic labeling (¹³C tracking) .

Q. What advanced purification techniques address low yields from competing side reactions?

- Methodology : Employ membrane separation (nanofiltration with 200–300 Da MWCO) to isolate the target compound from smaller byproducts (e.g., methyl iodide adducts). Optimize solvent-resistant membranes using COMSOL simulations to predict flux and selectivity. Validate with MALDI-TOF for purity assessment .

Contradiction Analysis Framework

- Example : If NMR data suggests a distorted silaheptadecan ring but XRD shows planarity, reconcile results by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.